N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N'-[(pyridin-2-yl)methyl]ethanediamide
Description
N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N'-[(pyridin-2-yl)methyl]ethanediamide is a structurally complex molecule featuring a furan-2-yl group, a 4-methylbenzenesulfonyl (tosyl) moiety, and a pyridin-2-ylmethyl substituent linked via an ethanediamide (oxalamide) bridge. Such compounds are typically synthesized via multi-step reactions involving sulfonylation, nucleophilic substitution, and amide coupling, as observed in structurally related analogs .
Properties
IUPAC Name |
N'-[2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethyl]-N-(pyridin-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5S/c1-15-7-9-17(10-8-15)30(27,28)19(18-6-4-12-29-18)14-24-21(26)20(25)23-13-16-5-2-3-11-22-16/h2-12,19H,13-14H2,1H3,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHIAZDGHDWUHDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C(=O)NCC2=CC=CC=N2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N’-[(pyridin-2-yl)methyl]ethanediamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Furan Derivative: The furan ring is introduced through a reaction involving furan and an appropriate electrophile.
Sulfonylation: The furan derivative is then sulfonylated using 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine.
Coupling with Ethylenediamine: The sulfonylated furan derivative is coupled with ethylenediamine under controlled conditions to form the intermediate.
Introduction of the Pyridine Group: Finally, the intermediate is reacted with a pyridine derivative to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N’-[(pyridin-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Sulfides and other reduced forms.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N’-[(pyridin-2-yl)methyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N’-[(pyridin-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets. The furan and pyridine rings can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The sulfonyl group may also play a role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Features
Physicochemical and Functional Properties
- Coordination Potential: The pyridin-2-ylmethyl group may enable metal coordination, similar to Mn$ ^{II} $ complexes with pyridinyl ligands in .
- Solubility : The tosyl group improves hydrophilicity relative to nitro-furan derivatives (), though chloro-substituted analogs () may exhibit lower solubility due to increased lipophilicity .
Biological Activity
N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N'-[(pyridin-2-yl)methyl]ethanediamide is a complex organic compound notable for its unique structural features, which include a furan ring, a sulfonamide group, and an ethanediamide backbone. This compound has garnered attention for its potential biological activities, making it a candidate for further exploration in medicinal chemistry.
Biological Activities
Research indicates that this compound exhibits several potential biological activities:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures often demonstrate significant antimicrobial properties. The presence of the sulfonamide group may enhance these effects by interfering with bacterial folate synthesis pathways.
- Anticancer Potential : Some derivatives of furan-containing compounds have shown promise in inhibiting cancer cell proliferation. The unique combination of furan and sulfonamide moieties in this compound may contribute to its potential anticancer activity.
- Enzyme Inhibition : Compounds similar to this have been evaluated for their ability to inhibit specific enzymes linked to various diseases, including proteases involved in viral replication.
Case Studies and Research Findings
Recent studies have explored the biological implications of furan-based compounds, particularly in the context of SARS-CoV-2 inhibition. For instance, derivatives such as 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide have been identified as effective inhibitors of the main protease (Mpro) of SARS-CoV-2, showcasing the potential for furan-containing compounds in antiviral drug development .
Table 1: Comparison of Biological Activities
The exact mechanism of action for this compound remains largely uncharacterized due to limited specific research. However, it is hypothesized that the furan ring may participate in π–π stacking interactions with target proteins, while the sulfonamide group could play a critical role in enzyme inhibition through hydrogen bonding.
Q & A
Basic: How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?
Methodological Answer:
Synthesis optimization requires systematic evaluation of reaction conditions at each step. Key strategies include:
- Reagent Selection : Use catalysts like potassium carbonate (for nucleophilic substitutions) or palladium-based catalysts (for cross-couplings) to enhance reaction efficiency .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, ethanol) often improve solubility and reaction rates .
- Temperature Control : Reflux conditions (e.g., 80–100°C in ethanol) are critical for thioether bond formation or sulfonylation steps .
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization (e.g., chloroform-acetone mixtures) ensures high purity .
- Monitoring : Employ TLC (Rf tracking) or HPLC (retention time analysis) to assess reaction progress and intermediate purity .
Basic: What spectroscopic and crystallographic methods confirm the structural integrity of this compound?
Methodological Answer:
A combination of techniques validates the structure:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Identify furan (δ 6.3–7.4 ppm), pyridine (δ 8.0–8.5 ppm), and sulfonyl groups (δ ~2.4 ppm for methyl in tosyl) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm connectivity between ethylenediamide and aromatic moieties .
- IR Spectroscopy : Detect carbonyl stretches (~1650–1700 cm⁻¹) and sulfonyl S=O vibrations (~1150–1350 cm⁻¹) .
- X-ray Crystallography : Single-crystal XRD (using SHELX software) resolves bond lengths/angles and confirms stereochemistry .
Advanced: How should researchers design experiments to evaluate potential pharmacological activities (e.g., antitumor, antimicrobial)?
Methodological Answer:
- In Vitro Screening :
- Cell-Based Assays : Use MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity. Include positive controls (e.g., doxorubicin) and dose-response curves (IC₅₀ calculation) .
- Enzyme Inhibition : Test activity against target enzymes (e.g., kinases, proteases) using fluorogenic substrates or ELISA .
- In Vivo Models : For antitumor studies, employ xenograft models in rodents, monitoring tumor volume and biomarkers (e.g., caspase-3 for apoptosis) .
- Mechanistic Studies : Combine RNA sequencing and molecular docking (e.g., AutoDock Vina) to identify binding interactions with biological targets .
Advanced: How can computational modeling predict the compound’s interactions with biological targets?
Methodological Answer:
- Molecular Docking : Use software like AutoDock or Schrödinger Suite to simulate binding to proteins (e.g., EGFR, PARP). Focus on binding energy (ΔG) and key residues (e.g., hydrogen bonds with pyridine nitrogen) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and RMSF plots for conformational changes .
- QSAR Modeling : Corrogate structural descriptors (e.g., logP, polar surface area) with bioactivity data to design derivatives with improved potency .
Advanced: How to resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Reproducibility Checks : Standardize assay protocols (e.g., cell passage number, serum concentration) and validate with ≥3 independent replicates .
- Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Duncan’s test) to identify significant differences between experimental groups .
- Meta-Analysis : Pool data from multiple studies using fixed/random-effects models (e.g., RevMan) to assess heterogeneity and publication bias .
Basic: What methods determine solubility and stability for in vivo formulation studies?
Methodological Answer:
- Solubility Profiling : Use shake-flask method with HPLC quantification in buffers (pH 1.2–7.4) and co-solvents (e.g., PEG 400) .
- Stability Testing :
- Forced Degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (acid/base). Monitor degradation products via LC-MS .
- Accelerated Stability : Store at 25°C/60% RH for 6 months and analyze potency monthly .
Advanced: How to analyze the compound’s degradation pathways under physiological conditions?
Methodological Answer:
- LC-MS/MS : Identify degradation products by comparing fragmentation patterns with synthetic standards. Key degradation sites include the sulfonyl group (hydrolysis) and furan ring (oxidation) .
- Kinetic Studies : Calculate degradation rate constants (k) at varying pH/temperature using first-order kinetics. Plot Arrhenius graphs to predict shelf-life .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
